1-(3-Fluoro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
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Description
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C21H22FN7O and its molecular weight is 407.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
The compound under investigation has been explored for its potential antitumor activities. A related study highlighted the synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including compounds with the 3-fluoro-5-substituted phenylpiperazinyl group, demonstrating potent cytotoxicity against several tumor cell lines in vitro. These compounds exhibited significant antitumor activity in various tumor models when administered to mice, indicating the compound's relevance in cancer research and therapy (H. Naito et al., 2005).
Metabolism in Antineoplastic Therapy
In the context of chronic myelogenous leukemia (CML) treatment, flumatinib, a novel antineoplastic tyrosine kinase inhibitor closely related to the compound , has been investigated. A study aimed to identify the metabolites of flumatinib in CML patients, revealing the main metabolic pathways of this compound, including N-demethylation and hydroxylation. This research is crucial for understanding the metabolism of antineoplastic agents and their optimization for clinical use (Aishen Gong et al., 2010).
Radiopharmaceutical Synthesis
Another study focused on the synthesis of a compound designed to image dopamine D4 receptors, demonstrating the broader applicability of similar compounds in developing diagnostic tools. This research contributes to the field of radiopharmaceuticals by offering methods for creating high-specific-activity compounds for imaging purposes (O. Eskola et al., 2002).
Novel Dihydropyrimidinone Derivatives
Research on dihydropyrimidinone derivatives containing piperazine/morpholine moieties has yielded compounds synthesized in good yield through a simple and efficient method. These studies underline the versatility and potential of the compound in generating novel chemical entities with possible therapeutic applications (M. A. Bhat et al., 2018).
Antiviral and Molecular Docking Studies
The design and synthesis of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine and 1-(4-Fluoro/4-Chloro phenyl)-piperazine molecules as tobacco mosaic virus (TMV) inhibitors exemplify the compound's utility in developing antiviral agents. These compounds showed potential curative, protective, and inhibitory activities against TMV, supported by molecular docking studies that propose a mechanism of action (V. Nagalakshmamma et al., 2020).
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-15-5-6-16(12-18(15)22)26-21(30)27-17-13-24-20(25-14-17)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGPCLYTIWGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.